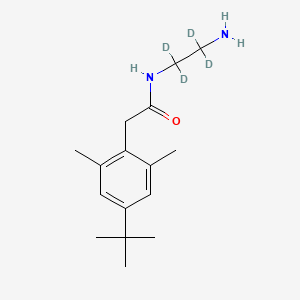

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is a deuterated derivative of a benzeneacetamide compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and traceability in various scientific applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylbenzeneacetic acid and tert-butylamine.

Deuteration: Deuterium is introduced into the molecule through a deuteration process, often using deuterated reagents or solvents.

Amidation: The key step involves the formation of the amide bond between the carboxylic acid group of 2,6-dimethylbenzeneacetic acid and the amino group of 2-aminoethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors may be employed to enhance production rates and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification studies.

Biology: Employed in metabolic studies to track the distribution and metabolism of drugs in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and pharmacodynamics.

Industry: Utilized in the development of new materials and as a reference standard in quality control processes.

Mecanismo De Acción

The mechanism by which N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with biological receptors or enzymes, influencing various biochemical pathways. The deuterium atoms enhance the compound’s stability and reduce metabolic degradation, allowing for more accurate studies of its effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide: The non-deuterated version of the compound.

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d3: A partially deuterated version with three deuterium atoms.

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d6: A fully deuterated version with six deuterium atoms.

Uniqueness

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 is unique due to its specific deuteration pattern, which provides a balance between stability and ease of synthesis. The presence of four deuterium atoms enhances its utility in tracing studies while maintaining similar chemical properties to its non-deuterated counterpart.

This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into metabolic pathways, drug interactions, and more.

Actividad Biológica

N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide-d4 (CAS Number: 94266-17-8) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C16H26N2O

- Molecular Weight : 262.39 g/mol

- Density : 0.993 g/cm³

- Boiling Point : 440.5 °C

- Flash Point : 220.2 °C

This compound is known to interact with various biological targets, primarily through its structural similarity to known pharmacophores. One notable mechanism involves the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression and can influence cancer cell proliferation and apoptosis.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated class I HDAC inhibition with IC50 values of approximately 95 nM against HDAC1, indicating a strong potential for developing novel cancer therapies . The compound's ability to induce G2/M phase cell cycle arrest and apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology .

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown antimicrobial activity. Studies have evaluated its efficacy against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results suggest that certain derivatives possess notable antibacterial and antibiofilm properties, which could be beneficial in treating infections caused by resistant strains .

Study 1: HDAC Inhibition and Cancer Cell Growth

A study focused on the compound's effect on HepG2 liver cancer cells showed that it significantly inhibited cell growth at concentrations as low as 2.66 μM compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which required higher concentrations for similar effects .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against four bacterial reference strains. The results indicated that the compound exhibited strong antibacterial effects with MIC values lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

Data Summary Table

| Activity | IC50 (nM) | MIC (μg/mL) | Effect |

|---|---|---|---|

| HDAC1 Inhibition | 95.2 | - | Induces apoptosis in cancer cells |

| Antibacterial Activity | - | 5-20 | Effective against resistant strains |

| Antifungal Activity | - | 10-30 | Potential use in fungal infections |

Propiedades

IUPAC Name |

N-(2-amino-1,1,2,2-tetradeuterioethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19)/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWQXPEVKRTDM-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)CC1=C(C=C(C=C1C)C(C)(C)C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.